![molecular formula C14H20N2O B7808270 N-(1-phenylethyl)piperidine-4-carboxamide CAS No. 73415-62-0](/img/structure/B7808270.png)
N-(1-phenylethyl)piperidine-4-carboxamide
Overview
Description
N-(1-phenylethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
N-(1-phenylethyl)piperidine-4-carboxamide derivatives have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds, including piperidine-4-yl-aminopyrimidines, have shown broad potency against resistant mutant viruses. The synthesis and structure-activity relationship (SAR) of these compounds have been a key focus, demonstrating their potential in HIV-1 treatment (Tang et al., 2010).
Allosteric Modulators of CB1 Receptor
Research on N-phenylethyl-1H-indole-2-carboxamides, which include this compound analogs, has shown their role as allosteric modulators of the CB1 receptor. These compounds exhibit stimulatory effects on the CB1 receptor, suggesting their potential in cannabinoid-related therapies (Piscitelli et al., 2012).
Anti-HIV-1 CCR5 Antagonist
This compound derivatives have been incorporated into CCR5 antagonists to improve metabolic stability and inhibit HIV-1 envelope-mediated membrane fusion. These compounds have shown high binding affinity to CCR5 and potent inhibition of HIV-1 replication, indicating their potential as anti-HIV-1 agents (Imamura et al., 2006).
Soluble Epoxide Hydrolase Inhibitors
The 1-(1,3,5-triazin-yl)piperidine-4-carboxamide class, closely related to this compound, has been identified as inhibitors of soluble epoxide hydrolase. These compounds are significant in various disease models and have shown robust effects on specific serum biomarkers (Thalji et al., 2013).
Optimization for Cannabinoid Receptor Modulation
Studies on indole-2-carboxamides have focused on optimizing chemical functionalities to improve allosteric parameters for the cannabinoid receptor CB1. These optimizations impact binding affinity and cooperativity, providing insights into the development of potent CB1 allosteric modulators (Khurana et al., 2014).
properties
IUPAC Name |
N-(1-phenylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13/h2-6,11,13,15H,7-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBQLWAAJNUTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73415-62-0 | |
Record name | N-(1-Phenylethyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73415-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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